Methyl 2-amino-1H-indole-3-carboxylate
Overview
Description
Methyl 2-amino-1H-indole-3-carboxylate is a chemical compound with applications in organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of various heterocyclic systems and has been the subject of multiple studies exploring its synthesis, structure, and reactivity.
Synthesis Analysis
- Gupta et al. (2011) describe a three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates, leading to the synthesis of pyrimido[1,2-a]indoles (Gupta et al., 2011).
- Lim et al. (2008) report the synthesis of Methyl 2-Amino-3H-1-benzazepine-4-carboxylates from Morita-Baylis-Hillman acetates of 2-(acylamino)benzaldehydes (Lim et al., 2008).
- Melkonyan et al. (2008) synthesized N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides (Melkonyan et al., 2008).
Molecular Structure Analysis
- Tao et al. (2020) provide a crystal structure and computational study on Methyl-3-Aminothiophene-2-Carboxylate, a structurally similar compound, highlighting the importance of amino and carboxyl groups in inter- and intra-interactions (Tao et al., 2020).
Chemical Reactions and Properties
- Shestakov et al. (2009) discuss the formation of 5H-pyrimido[5,4-b]indole derivatives from reactions of methyl 3-amino-1H-indole-2-carboxylates with various reagents (Shestakov et al., 2009).
Scientific Research Applications
Synthesis and Conformational Studies
- Synthesis of Conformationally Constrained Tryptophan Derivatives: Novel 3,4-fused tryptophan analogues were synthesized, including derivatives of methyl 2-amino-1H-indole-3-carboxylate. These compounds are useful in peptide and peptoid conformation elucidation studies, limiting the conformational flexibility of the side chain while allowing further derivatization (Horwell et al., 1994).
Novel Synthesis Methods
- A New Method for the Synthesis of 1-Methyl-1H-Indole-3-Carboxylate Derivatives: A novel route for synthesizing 1-methyl-1H-indole-3-carboxylate using Cu(II) catalysts was developed. This efficient synthesis method yields a variety of phenyl bromoacetate derivatives (Akbari & Faryabi, 2023).
Application in Medicinal Chemistry
- Anti-Cancer Activity of Methyl Indole-3-Carboxylate Derivatives: Methyl indole-3-carboxylate derivatives, including methyl 2-amino-1H-indole-3-carboxylate, were synthesized and tested for their anti-cancer properties. These compounds showed potential as antitumor agents, inhibiting the growth of melanoma, renal, and breast cancer cell lines (Niemyjska et al., 2012).
Fluorescence and Spectroscopic Probes
Ester-Derivatized Indoles as Fluorescent and Infrared Probes
Ester-derivatized indoles, including methyl indole-3-carboxylates, were studied as potential fluorescent and infrared probes. These compounds exhibit solvent-sensitive emission and could be used to study local protein environments (Huang et al., 2018).
Fluorescence Studies of Methyl 3-Arylindole-2-Carboxylates
New methyl 3-arylindole-2-carboxylates were synthesized and their fluorescence properties analyzed. These compounds, including derivatives of methyl 2-amino-1H-indole-3-carboxylate, exhibited significant fluorescence quantum yields, suggesting their potential as fluorescent probes (Queiroz et al., 2007).
Future Directions
Indoles are important types of molecules and natural products . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
properties
IUPAC Name |
methyl 2-amino-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOFELVXMSSKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569227 | |
Record name | Methyl 2-amino-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-1H-indole-3-carboxylate | |
CAS RN |
113772-14-8 | |
Record name | Methyl 2-amino-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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